molecular formula C₂₇H₂₃D₄FN₈O₃ B1147124 BMS 599626-d4 CAS No. 1330172-72-9

BMS 599626-d4

Cat. No. B1147124
CAS RN: 1330172-72-9
M. Wt: 534.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-599626-d4 is a potent inhibitor of human epidermal growth factor receptors 1 and 2 (HER1 and HER2), with IC50 values of 20 and 30 nM, respectively . It inhibits the proliferation of several HER-expressing cancer cell lines, including HER2-overexpressing breast cancer lines, but does not affect the proliferation rate of HER-negative cancer cell lines .


Molecular Structure Analysis

The molecular formula of BMS-599626-d4 is C27H23D4FN8O3 . The molecular weight is 534.58 . The structure includes a pyrrolo[2,1-f][1,2,4]triazine ring system, which is part of the larger indazole class of compounds .


Chemical Reactions Analysis

BMS-599626-d4 is a potent inhibitor of HER1 and HER2 kinases. It inhibits these kinases through distinct mechanisms . The exact chemical reactions involved in its mechanism of action are complex and involve multiple steps.


Physical And Chemical Properties Analysis

The physical and chemical properties of BMS-599626-d4 include a molecular weight of 530.55 and a molecular formula of C27H27FN8O3 . It is a solid substance .

Mechanism of Action

BMS-599626-d4 inhibits the function of HER1 and HER2, thereby increasing the efficacy of substrate chemotherapeutic drugs in wild-type as well as mutant ABCG2 overexpressing cells . It does not alter the expression or intracellular localization of ABCG2 but produces its reversal effect by decreasing efflux and increasing the intracellular accumulation of substrate chemotherapeutic drugs .

Future Directions

BMS-599626-d4 has shown promising results in preclinical studies, particularly in inhibiting the proliferation of tumor cells that depend on HER1 and/or HER2 . Its novel mechanism of action supports its clinical evaluation as a treatment for tumors that overexpress HER1 or HER2 kinase . Clinical evaluation of BMS-599626-d4 is currently underway .

properties

{ "Design of the Synthesis Pathway": "The synthesis of BMS 599626-d4 involves the conversion of a precursor compound to the final product through a series of chemical reactions.", "Starting Materials": [ "4-(4-(4-(4-fluorobenzyl)piperazin-1-yl)butyl)-N-methylbenzamide", "Deuterium oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "The precursor compound is dissolved in deuterium oxide and heated to reflux with sodium hydroxide.", "Hydrochloric acid is added to the reaction mixture to adjust the pH to acidic conditions.", "The resulting mixture is extracted with ethyl acetate and the organic layer is separated.", "The aqueous layer is further extracted with ethyl acetate and the organic layers are combined.", "The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford BMS 599626-d4 as a white solid." ] }

CAS RN

1330172-72-9

Molecular Formula

C₂₇H₂₃D₄FN₈O₃

Molecular Weight

534.58

synonyms

N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester;  AC 480-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.